REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:4])=O.[C:5]([NH:15][NH2:16])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6].C([BH3-])#N.[Na+]>C(O)C>[C:5]([NH:15][NH:16][CH:2]([CH3:4])[CH3:1])([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
0.477 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(=O)(OCC1=CC=CC=C1)NN
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
evaporated to a thick syrup
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (0.50 N; 5 ml) and ether (50 ml) were added
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Type
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STIRRING
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Details
|
the two-phase mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The aqueous layer was neutralized by addition of solid NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined ether portions were washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
(MgSO4) Removal of solvent
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Type
|
CUSTOM
|
Details
|
gave a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from hexanes - ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NNC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.25 mmol | |
AMOUNT: MASS | 1.09 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |